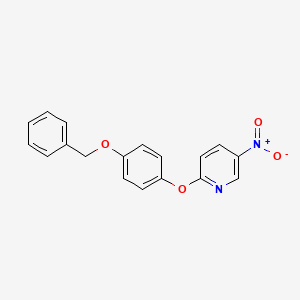
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a benzyloxyphenoxy group attached to a nitropyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine typically involves the reaction of 4-benzyloxyphenol with 2,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are used.
Major Products Formed
Reduction of Nitro Group: The major product is 2-(4-Benzyloxyphenoxy)-5-aminopyridine.
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as monoamine oxidase, which plays a role in neuroprotection . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxyphenol: Used in the synthesis of various organic compounds and has similar chemical properties.
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another compound with a benzyloxyphenoxy group, studied for its antimicrobial activity.
Uniqueness
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine is unique due to the presence of both a benzyloxyphenoxy group and a nitropyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H14N2O4 |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
5-nitro-2-(4-phenylmethoxyphenoxy)pyridine |
InChI |
InChI=1S/C18H14N2O4/c21-20(22)15-6-11-18(19-12-15)24-17-9-7-16(8-10-17)23-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Clave InChI |
SSWIRWXDAZDCQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
Solubilidad |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
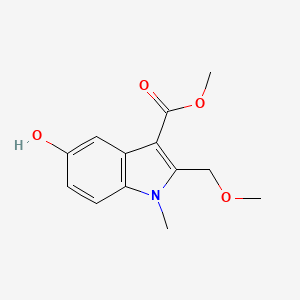
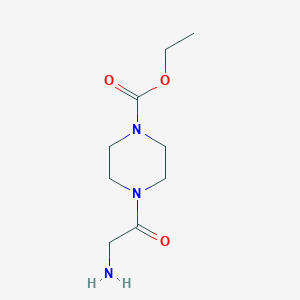
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride](/img/structure/B8804346.png)
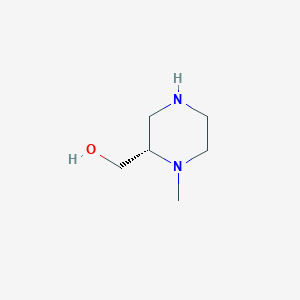
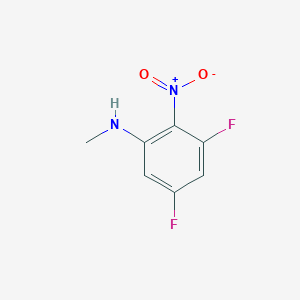
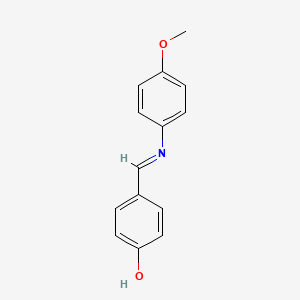
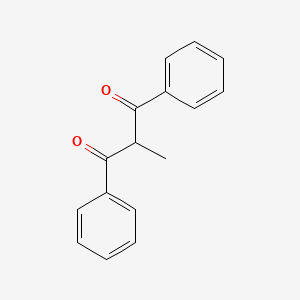
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-](/img/structure/B8804380.png)
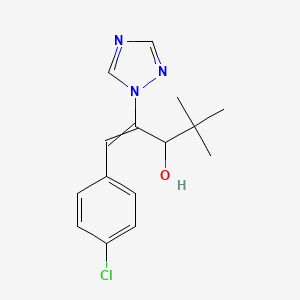
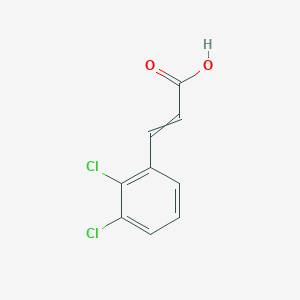
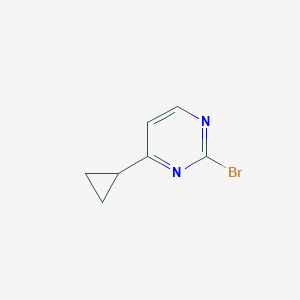
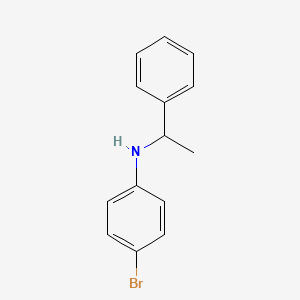
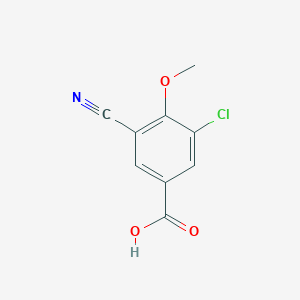
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8804429.png)
